molecular formula C9H18N2O3 B2919139 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea CAS No. 1251687-43-0

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea

Cat. No. B2919139
CAS RN: 1251687-43-0
M. Wt: 202.254
InChI Key: KISOFXUJJYKESY-UHFFFAOYSA-N
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Description

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea, also known as HCMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of compounds, including ureas with different substituents and spacers, were synthesized to optimize their potential as acetylcholinesterase inhibitors. This research aimed to find compounds with high inhibitory activities by varying the spacer length and substituents, showing that certain structural modifications can lead to compounds with significant bioactivity (Vidaluc et al., 1995).

NMR Spectroscopic Investigation

The urea-formaldehyde resin synthesis was studied through detailed NMR spectroscopic analysis. This study contributes to understanding the complex reaction network involved in urea-formaldehyde resin synthesis, providing insights into the industrial application of such materials (Steinhof et al., 2014).

Molecular Structure and Vibrational Spectra

Theoretical and experimental studies on the molecular structure and vibrational wavenumbers of related urea compounds have been conducted. These studies not only offer insights into the physical and chemical properties of these compounds but also highlight their potential applications in non-linear optical materials due to their significant hyperpolarizability (Al-Abdullah et al., 2014).

properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-14-5-4-10-8(13)11-6-9(7-12)2-3-9/h12H,2-7H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOFXUJJYKESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea

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